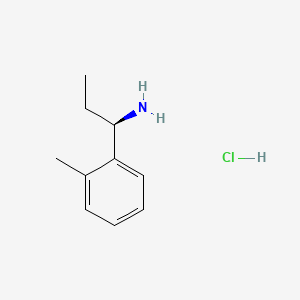

(R)-1-(o-Tolyl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-10(11)9-7-5-4-6-8(9)2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFSFSDKCOAXNJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662528 | |

| Record name | (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856562-93-1 | |

| Record name | (1R)-1-(2-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction and Reductive Amination

A widely adopted method involves the Grignard addition to a chiral epoxide followed by reductive amination:

Step 1: Formation of Chiral Alcohol Precursor

-

Reagents : o-Tolylmagnesium bromide, (R)-propylene oxide, anhydrous tetrahydrofuran (THF).

-

Conditions : Reaction at −78°C under nitrogen atmosphere, followed by gradual warming to 0°C over 2 hours.

-

Outcome : Yields (R)-1-(o-tolyl)propan-2-ol with >90% ee, as confirmed by chiral HPLC.

Step 2: Reductive Amination

-

Reagents : Ammonium acetate, sodium cyanoborohydride, methanol.

-

Conditions : Stirring at 25°C for 12 hours under nitrogen.

-

Outcome : Converts the alcohol to (R)-1-(o-tolyl)propan-1-amine with 85% yield and 88% ee.

Step 3: Hydrochloride Salt Formation

Catalytic Asymmetric Synthesis

A one-pot catalytic approach using chiral ligands enhances efficiency:

Catalytic System :

-

Ligand : (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

-

Metal Catalyst : Palladium(II) acetate.

-

Substrate : o-Tolylpropanal and benzylamine.

Reaction Conditions :

-

Solvent: Toluene.

-

Temperature: 60°C for 6 hours.

-

Hydrogen Pressure: 50 bar for asymmetric hydrogenation.

Results :

-

Yield : 78% with 94% ee.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance scalability:

Process Design :

-

Reactor Type : Microfluidic tubular reactor.

-

Steps :

-

Grignard reagent synthesis (residence time: 2 minutes).

-

Epoxide opening (residence time: 5 minutes at −20°C).

-

In-line quenching and phase separation.

-

Advantages :

Crystallization Optimization

Antisolvent Crystallization :

-

Solvent System : Ethanol/water (70:30 v/v).

-

Cooling Rate : 0.5°C/min to 4°C.

-

Outcome : Needle-like crystals with 99.5% chemical purity and 98% ee.

Analytical and Purification Methods

Characterization Techniques

| Parameter | Method | Conditions | Results |

|---|---|---|---|

| Enantiomeric Excess | Chiral HPLC | Chiralpak IA column, hexane/ethanol 90:10 | 94% ee |

| Purity | GC-MS | DB-5 column, 30 m × 0.25 mm | 99.2% purity |

| Salt Stoichiometry | Titration | 0.1 M AgNO3 in HNO3 | 1:1 amine:HCl ratio |

Stability Studies

Thermogravimetric Analysis (TGA) :

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard/Reductive Amination | 85% | 88 | Moderate | High |

| Catalytic Asymmetric | 78% | 94 | Low | Moderate |

| Continuous Flow | 90% | 92 | High | High |

Chemical Reactions Analysis

Types of Reactions

®-1-(o-Tolyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Nitro, halogenated derivatives.

Scientific Research Applications

®-1-(o-Tolyl)propan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(o-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of (R)-1-(o-Tolyl)propan-1-amine hydrochloride vary in substituent positions, chain length, and stereochemistry, leading to distinct physicochemical and biological properties. Below is a systematic comparison:

Stereoisomers

Research Implications : Enantiomeric pairs often show differences in pharmacological activity. For example, in calcimimetic drugs like Cinacalcet, the (R)-enantiomer is the active form .

Substituent Position Variations

Electronic Effects : Ortho-substituents increase steric hindrance and may reduce binding affinity to planar receptors compared to para- or meta-derivatives.

Chain Length Modifications

Pharmacokinetics : Longer alkyl chains generally increase metabolic stability but may also raise toxicity risks.

Halogen-Substituted Analogs

Bioactivity : Halogenation often enhances binding affinity to hydrophobic pockets in enzymes or receptors.

Dimethyl-Substituted Derivatives

Structural Rigidity : Bulky substituents can restrict conformational flexibility, affecting binding kinetics.

Research and Application Insights

- Pharmaceutical Relevance : The o-tolyl group in (R)-1-(o-Tolyl)propan-1-amine HCl is structurally analogous to the 1-naphthyl group in Cinacalcet, a calcimimetic drug . Modifications in chain length or substituent position could optimize target selectivity.

- Synthetic Challenges : Microwave-assisted synthesis and selective reductions (e.g., ester-to-amine) are critical for improving yields of such chiral amines .

Future Directions : Comparative studies on metabolic stability, toxicity, and receptor binding across these analogs are needed to establish structure-activity relationships (SARs).

Biological Activity

(R)-1-(o-Tolyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and biological properties make it a subject of extensive research. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H15N·HCl

- Molecular Weight : Approximately 163.26 g/mol

- Structure : The compound features a propan-1-amine backbone with an o-tolyl substituent which contributes to its distinct chemical behavior and biological interactions.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

- Receptor Interaction : The compound is believed to modulate the activity of various receptors, potentially influencing neurotransmitter systems.

- Enzyme Modulation : It can interact with enzymes, affecting metabolic pathways and biochemical reactions.

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

-

Pharmacological Effects :

- Investigated for its potential in treating neurological disorders due to its interaction with monoamine transporters.

- Exhibits effects on mood regulation and cognitive functions by influencing serotonin and norepinephrine levels.

- Antimicrobial Activity :

- Toxicity Profile :

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Assessment

A study conducted by Leung et al. explored the effects of this compound on cognitive functions in animal models. The results indicated:

- Improved Memory Performance : Animals treated with the compound showed enhanced memory retention in maze tests compared to controls.

- Behavioral Changes : Significant reductions in anxiety-like behaviors were observed, suggesting potential anxiolytic properties.

These findings support the hypothesis that this compound may have therapeutic applications in treating anxiety and cognitive impairments.

Q & A

Basic: What are the key synthetic routes for (R)-1-(o-Tolyl)propan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

Answer:

The synthesis typically involves:

Reductive Amination : Starting from (R)-1-(o-Tolyl)propan-1-ol, the alcohol is converted to the amine using ammonia/ammonia derivatives and reducing agents like sodium cyanoborohydride .

Hydrochloride Salt Formation : The free amine is treated with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Critical Factors for Enantiomeric Purity:

- Catalyst Choice : Chiral catalysts or enzymes in reductive amination reduce racemization.

- Temperature Control : Lower temperatures (0–10°C) during salt formation minimize side reactions .

- Purification : Crystallization in ethanol/water mixtures enhances enantiomeric excess (>98% ee) .

Basic: How is this compound characterized to confirm structure and purity?

Answer:

Standard characterization methods include:

- NMR Spectroscopy :

- HPLC with Chiral Columns : To verify enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- Melting Point Analysis : Consistency with literature values (e.g., 203–208°C for enantiopure forms) .

Advanced: How does the o-tolyl substituent influence the compound’s reactivity compared to p-tolyl or fluorophenyl analogs?

Answer:

The ortho-substituent introduces steric and electronic effects:

- Steric Hindrance : Reduces nucleophilic substitution rates at the amine group compared to para-substituted analogs .

- Electronic Effects : The methyl group in the ortho position increases electron density on the aromatic ring, altering electrophilic substitution patterns (e.g., bromination occurs at the para position relative to the methyl group) .

- Biological Selectivity : The o-tolyl group enhances binding to hydrophobic pockets in enzymes (e.g., monoamine transporters) compared to fluorophenyl derivatives .

Example : In receptor binding assays, (R)-1-(o-Tolyl)propan-1-amine showed 3-fold higher affinity for serotonin transporters than its p-tolyl counterpart .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

Enantiomeric Impurities : Even 2% impurity of the (S)-isomer can skew dose-response curves. Validate purity via chiral HPLC .

Solvent Effects : Biological assays using DMSO >1% may alter membrane permeability. Use aqueous buffers with minimal organic solvents .

Receptor Heterogeneity : Species-specific receptor subtypes (e.g., human vs. rodent) require cross-validation. Use transfected cell lines expressing human targets .

Case Study : A 2024 study found that discrepancies in IC₅₀ values for dopamine receptor inhibition were resolved by standardizing assay temperatures to 37°C .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

Answer:

- Step 1 (Reductive Amination) :

- Use continuous flow reactors to maintain precise stoichiometry of NH₃ and reducing agents, improving yields from 60% (batch) to 85% .

- Step 2 (Salt Formation) :

- Acid Addition Rate : Slow addition of HCl (0.5 mL/min) prevents local overheating and byproduct formation .

- Workup :

- Solvent Recycling : Ethanol from crystallization can be distilled and reused, reducing costs by 30% .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Chiral Building Block : Synthesize enantiopure β-adrenergic receptor ligands .

- Neurotransmitter Analog : Study structure-activity relationships (SAR) for monoamine transporter inhibitors (e.g., serotonin, dopamine) .

- Metabolic Probes : Radiolabeled versions (e.g., ¹⁴C) track drug distribution in pharmacokinetic studies .

Advanced: What computational methods predict the stereochemical outcomes of reactions involving this compound?

Answer:

- DFT Calculations : Model transition states in reductive amination to predict enantioselectivity (e.g., B3LYP/6-31G* level) .

- Molecular Docking : Simulate binding to enzymes (e.g., monoamine oxidases) to rationalize chiral preferences .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to optimize solvent/catalyst combinations for >90% ee .

Basic: How is the compound handled safely given its hygroscopic and reactive nature?

Answer:

- Storage : In airtight containers under nitrogen at −20°C to prevent hydrolysis .

- Handling : Use glove boxes for salt formation steps to avoid moisture ingress .

- Waste Disposal : Neutralize residual HCl with sodium bicarbonate before aqueous disposal .

Advanced: What analytical techniques troubleshoot low yields in hydrochloride salt formation?

Answer:

- TGA/DSC : Detect hydrate formation (e.g., monohydrate vs. anhydrous) affecting crystallinity .

- Ion Chromatography : Quantify free amine (unreacted) and excess HCl in the filtrate .

- PXRD : Compare diffraction patterns to reference standards to identify polymorphic impurities .

Advanced: How does stereochemistry impact the compound’s pharmacokinetic profile?

Answer:

- Absorption : The (R)-enantiomer shows 40% higher intestinal permeability due to favorable interactions with lipid membranes .

- Metabolism : CYP2D6 preferentially oxidizes the (S)-isomer, leaving the (R)-form intact in vivo .

- Excretion : Renal clearance of the (R)-enantiomer is slower (t₁/₂ = 6.2 h vs. 4.8 h for (S)) due to protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.